molecular formula C15H15NO2 B13970607 2-(4-Hydroxyphenyl)-N-(4-methylphenyl)acetamide CAS No. 58609-19-1

2-(4-Hydroxyphenyl)-N-(4-methylphenyl)acetamide

Cat. No.: B13970607
CAS No.: 58609-19-1
M. Wt: 241.28 g/mol
InChI Key: CUCMGNPNNJSTNZ-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-N-(4-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a hydroxyphenyl group and a methylphenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-N-(4-methylphenyl)acetamide typically involves the reaction of 4-hydroxyacetophenone with 4-methylaniline in the presence of an appropriate catalyst. The reaction conditions often include heating the mixture under reflux and using a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

2-(4-Hydroxyphenyl)-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the acetamide moiety can modulate the compound’s overall reactivity and stability. These interactions can influence various biological processes, such as enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxyphenyl)acetamide: Lacks the methyl group on the phenyl ring.

    N-(4-Methylphenyl)acetamide: Lacks the hydroxy group on the phenyl ring.

    4-Hydroxy-N-(4-methylphenyl)benzamide: Contains a benzamide moiety instead of an acetamide moiety.

Uniqueness

2-(4-Hydroxyphenyl)-N-(4-methylphenyl)acetamide is unique due to the presence of both hydroxy and methyl groups on the phenyl rings, which can significantly influence its chemical reactivity and biological activity

Properties

CAS No.

58609-19-1

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C15H15NO2/c1-11-2-6-13(7-3-11)16-15(18)10-12-4-8-14(17)9-5-12/h2-9,17H,10H2,1H3,(H,16,18)

InChI Key

CUCMGNPNNJSTNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)O

Origin of Product

United States

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